Ethyl 2,4-dichloro-3-fluorobenzoate
Overview
Description
Ethyl 2,4-dichloro-3-fluorobenzoate is a chemical compound with the molecular formula C9H7Cl2FO2 . It has a molecular weight of 237.06 . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for Ethyl 2,4-dichloro-3-fluorobenzoate is 1S/C9H7Cl2FO2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.It is typically stored at temperatures between 2-8°C . More specific physical and chemical properties were not available in the sources I found.
Scientific Research Applications
Continuous-Flow Processes in Pharmaceutical Synthesis
Ethyl 2,4-dichloro-3-fluorobenzoate plays a significant role in the pharmaceutical industry, particularly in the synthesis of Floxacin intermediates. Guo, Yu, and Su (2020) demonstrated its use in a continuous-flow process for efficient C–C bond formation. This method offers advantages such as higher yields, shorter reaction times, and improved safety over traditional methods (Guo, Yu, & Su, 2020).
Synthesis of Antibiotics
In the synthesis of antibiotics, ethyl 2,4-dichloro-3-fluorobenzoate is used as a precursor. For instance, Alexy and Scharf (1991) employed it in synthesizing 3,5‐dichloro‐6‐ethyl‐2,4‐dihydroxybenzoic acid, an aromatic constituent of the antibiotic lipiarmycin A3 (Alexy & Scharf, 1991).
Development of New Molecules for Biological Activity
Ethyl 2,4-dichloro-3-fluorobenzoate also finds applications in the development of new biologically active molecules. Holla, Bhat, and Shetty (2003) used it for synthesizing new molecules with potential antibacterial activities (Holla, Bhat, & Shetty, 2003).
Antituberculosis Research
In the field of antituberculosis research, derivatives of ethyl 2,4-dichloro-3-fluorobenzoate have been studied. Koçyiğit-Kaymakçıoğlu et al. (2009) synthesized and evaluated derivatives for antimycobacterial activity against Mycobacterium tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009).
Synthesis of Radiopaque Compounds
The compound is also used in the synthesis of radiopaque compounds. Mittelstaedt and Jenkins (1950) utilized derivatives of ethyl 2,4-dichloro-3-fluorobenzoate in preparing new derivatives of aromatic hydrocarbons for radiography (Mittelstaedt & Jenkins, 1950).
Synthesis of Insecticides
This chemical is also involved in the synthesis of insecticides. Shi et al. (2000) synthesized novel oxadiazoles using 2,4-dichloro-5-fluorobenzoic acid, a related compound, demonstrating its application in developing insecticidal compounds (Shi et al., 2000).
Synthesis of Diuretics
In medicinal chemistry, Lee et al. (1984) explored the synthesis of derivatives of ethyl 2,4-dichloro-3-fluorobenzoate for developing high-ceiling diuretics (Lee et al., 1984).
Development of Antitumor Agents
In the field of oncology, Xiong et al. (2009) synthesized amino acid ester derivatives containing 5-fluorouracil, employing ethyl 2,4-dichloro-3-fluorobenzoate in the process. This research highlights its application in developing antitumor agents (Xiong et al., 2009).
Synthesis of Liquid Crystal Materials
In the field of materials science, Mei-Ching Yu et al. (2007) used fluoro derivatives in the synthesis of chiral liquid crystal materials, demonstrating the utility of ethyl 2,4-dichloro-3-fluorobenzoate in advanced material design (Mei-Ching Yu et al., 2007).
Synthesis of Trifluoromethyl Heterocycles
Ethyl 2,4-dichloro-3-fluorobenzoate's derivatives have been used by Honey et al. (2012) to synthesize a wide range of trifluoromethyl heterocycles, showcasing its versatility in organic synthesis (Honey et al., 2012).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
ethyl 2,4-dichloro-3-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2FO2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFMWYZUYBGQRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,4-dichloro-3-fluorobenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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